4-Cyclohexyl-n-methyl-benzenesulfonamide 4-Cyclohexyl-n-methyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358200
InChI: InChI=1S/C13H19NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
SMILES:
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol

4-Cyclohexyl-n-methyl-benzenesulfonamide

CAS No.:

Cat. No.: VC16358200

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexyl-n-methyl-benzenesulfonamide -

Specification

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
IUPAC Name 4-cyclohexyl-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H19NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
Standard InChI Key NVDIKUDRAAVCTH-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 4-cyclohexyl-N-methyl-benzenesulfonamide is C₁₃H₁₉NO₂S, with a molecular weight of 253.36 g/mol . The structure comprises a benzene ring sulfonated at the para position, with a cyclohexyl group and a methyl group attached to the sulfonamide nitrogen (Figure 1).

Key Physical Properties:

PropertyValueReference
Melting Point84–85°C
Boiling Point350°C
Density1.1414 (estimate)
Water Solubility<0.1 g/100 mL at 21°C
LogP (Partition Coefficient)3.367 (estimated)

The compound is a white or yellowish crystalline solid with limited water solubility, favoring organic solvents such as methanol or dimethylformamide (DMF) . Its stability under standard storage conditions (sealed, dry, room temperature) is notable, though it reacts with strong oxidizing agents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step alkylation process:

  • Sulfonamide Formation: Reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine yields N-cyclohexyl-4-methylbenzenesulfonamide .

  • N-Methylation: Treatment of the intermediate with methyl iodide in the presence of sodium hydride (NaH) in DMF completes the synthesis .

Reaction Conditions:

  • Base: Sodium hydride (NaH) for deprotonation .

  • Solvent: DMF or methanol .

  • Temperature: Room temperature to 60°C .

  • Yield: ~87% after recrystallization .

Industrial Production

Scalable methods utilize continuous flow reactors to optimize yield and purity. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

Biological Activity and Applications

Anticancer Activity

  • In Vitro Cytotoxicity: Demonstrated against FaDu hypopharyngeal tumor cells (IC₅₀ = 50 µM).

  • Mechanism: Induction of apoptosis through mitochondrial pathway activation.

Enzyme Inhibition

  • Carbonic Anhydrase II: Inhibition (IC₅₀ = 50 nM) suggests potential for treating glaucoma.

  • Dopamine Receptors: Structural analogs activate central nervous system receptors, implicating neuropharmacological uses .

Industrial Applications

  • Plasticizers: Used as stabilizers in polymer production due to thermal stability .

  • Herbicides: Crystallographic studies reveal herbicidal activity linked to molecular packing and hydrogen bonding .

Recent Research Developments

Crystallographic Insights

X-ray diffraction analysis reveals a disordered cyclohexyl ring adopting a chair conformation. Intermolecular N–H···O hydrogen bonds form dimers, stabilizing the crystal lattice .

Derivative Optimization

  • 4-Amino Analog: Substitution at the benzene ring enhances antibacterial efficacy (NSC400964) .

  • Nitro Derivatives: Introduction of nitro groups (e.g., 2-nitrobenzenesulfonamide) expands redox-active applications.

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